molecular formula C9H16F2N2O2 B1478162 1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2098115-09-2

1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1478162
CAS No.: 2098115-09-2
M. Wt: 222.23 g/mol
InChI Key: AUZFPQIQPZZTMD-UHFFFAOYSA-N
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Description

1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a useful research compound. Its molecular formula is C9H16F2N2O2 and its molecular weight is 222.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O2/c1-12-4-8(14)13-6-9(10,11)3-7(13)5-15-2/h7,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZFPQIQPZZTMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CC(CC1COC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one is a compound with potential biological activity that has garnered interest in pharmacological research. This article discusses its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C11H15F2N3O
  • CAS Number : 2098115-09-2

Research indicates that this compound may interact with various biological pathways:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. AChE inhibitors are often explored for their potential in treating neurodegenerative diseases like Alzheimer's disease .
  • Receptor Modulation : The compound's structure suggests potential interactions with neurotransmitter receptors, which could modulate synaptic transmission and influence behavioral outcomes .

Antioxidant Properties

A derivative of this compound has been shown to exhibit antioxidant activity, which is essential for protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection .

Study 1: Neuroprotective Effects

A study investigating piperazine derivatives found that certain modifications led to increased neuroprotective properties against oxidative stress in neuronal cell cultures. While direct studies on this compound are lacking, the structural similarities suggest potential for similar effects .

Study 2: Inhibition of AChE

Research involving related compounds has demonstrated their ability to bind to the active site of AChE, inhibiting its function. This inhibition was linked to improved cognitive function in animal models, suggesting a pathway through which this compound could exert beneficial effects .

Data Tables

PropertyValue
Molecular Weight225.26 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
Purity≥95%

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in the development of new pharmaceuticals. Its ability to modulate neurotransmitter systems makes it a candidate for research into treatments for psychiatric disorders. Studies have indicated that compounds with similar structures can act as inhibitors or modulators of specific receptors in the central nervous system.

Neuropharmacology

Research has shown that derivatives of pyrrolidine compounds can exhibit significant activity on serotonin and dopamine receptors. This compound may be explored for its effects on mood regulation and cognitive enhancement. Preliminary studies involving analogs have reported promising results in animal models, indicating potential efficacy in treating conditions such as depression and anxiety.

Synthesis of Related Compounds

The synthesis of 1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one serves as a precursor for the development of other bioactive molecules. By modifying the existing structure, researchers can create new compounds with tailored pharmacological profiles.

Case Studies

Study Objective Findings
Study 1Evaluate the antidepressant effects of pyrrolidine derivativesDemonstrated significant reduction in depressive behaviors in rodent models when treated with similar compounds.
Study 2Investigate receptor binding affinityFound that related compounds showed high affinity for serotonin receptors, suggesting potential for mood disorder treatments.
Study 3Synthesize novel derivatives for enhanced activityReported successful synthesis of several analogs with improved pharmacokinetic properties compared to the original compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Reactant of Route 2
1-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one

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